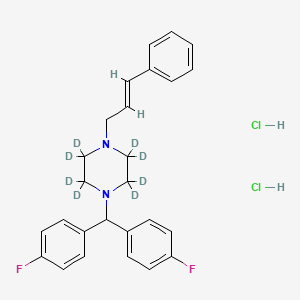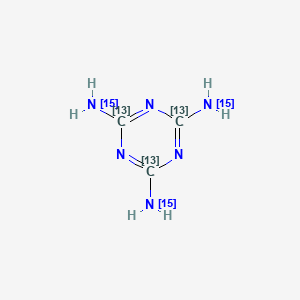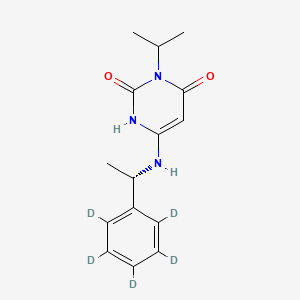
Hsd17B13-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-16 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). This compound has shown potential in reducing the progression of steatosis to non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-16 involves several steps, including the use of specific reagents and conditions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process includes mixing these reagents in specific proportions and clarifying the solution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hsd17B13-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NAD+ (nicotinamide adenine dinucleotide) and other oxidoreductases. The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates .
Major Products: The major products formed from the reactions involving this compound include intermediates that interact with the active site residues of HSD17B13, leading to the inhibition of its enzymatic activity .
Applications De Recherche Scientifique
Hsd17B13-IN-16 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of hydroxysteroid dehydrogenases. In biology, it helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases. In medicine, this compound is being explored as a potential therapeutic agent for treating NAFLD and NASH. In the industry, it may be used in the development of new drugs targeting liver diseases .
Mécanisme D'action
Hsd17B13-IN-16 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. The inhibition of HSD17B13 by this compound leads to a reduction in the biosynthesis of platelet activating factor (PAF), which in turn decreases fibrinogen synthesis and leukocyte adhesion. This mechanism helps in reducing liver inflammation and the progression of liver diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Hsd17B13-IN-16 include other inhibitors of hydroxysteroid dehydrogenases, such as BI-3231 and other small molecule inhibitors targeting HSD17B13 .
Uniqueness: this compound is unique due to its specific targeting of HSD17B13 and its potential therapeutic effects in reducing the progression of NAFLD to NASH and hepatocellular carcinoma. Its ability to inhibit the biosynthesis of PAF and reduce liver inflammation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H17ClN2O4S |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-17-5-3-2-4-13(17)11-22-20(26)18-15(8-9-28-18)23-19(25)12-6-7-16(24)14(21)10-12/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25) |
Clé InChI |
AUWHJPLXZCPIPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


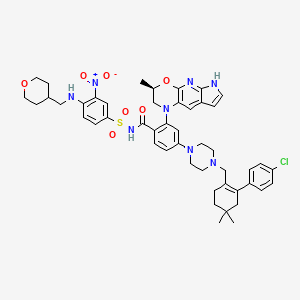
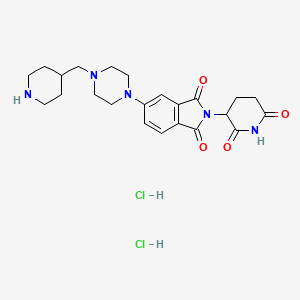
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
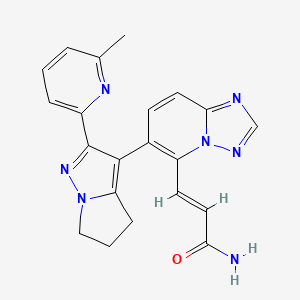
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)
![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)


![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
